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Compound of Interest

Compound Name: Antibacterial agent 265

Cat. No.: B020404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of the

nucleoside antibiotic, Antibacterial Agent 265 (also known as AT-265 and

dealanylascamycin). The information presented herein is compiled from foundational and

subsequent research to serve as a resource for professionals in the field of antibacterial drug

discovery and development.

Introduction and Chemical Identity
Antibacterial Agent 265 is a potent, broad-spectrum antibiotic produced by Streptomyces

species.[1][2] It is a purine nucleoside analog with the chemical name 5'-O-sulfamoyl-2-

chloroadenosine. AT-265 is the active form of the related antibiotic, ascamycin. The L-alanyl

group present in ascamycin is cleaved by an aminopeptidase on the surface of susceptible

bacteria, releasing the active dealanylascamycin (AT-265) which can then be transported into

the cell.[1]

Core Mechanism of Action: Inhibition of Protein
Synthesis
The primary antibacterial effect of Agent 265 is the potent inhibition of bacterial protein

synthesis.[1] This has been demonstrated through in vitro experiments using cell-free protein

synthesis systems.
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Molecular Target: Aminoacyl-tRNA Synthetases
While the precise molecular interactions are a subject of ongoing research, evidence strongly

suggests that Agent 265 targets aminoacyl-tRNA synthetases (aaRSs). These enzymes are

crucial for the first step of protein synthesis, where they catalyze the attachment of the correct

amino acid to its corresponding transfer RNA (tRNA). By inhibiting aaRSs, Agent 265 prevents

the formation of aminoacyl-tRNAs, thereby halting the elongation of polypeptide chains and

leading to bacterial cell death. The proposed mechanism involves Agent 265 acting as an

analog of the aminoacyl-adenylate intermediate formed during the aminoacylation reaction.

Quantitative Data
In Vitro Inhibition of Protein Synthesis
In a cell-free system derived from Escherichia coli and Xanthomonas citri, both ascamycin and

dealanylascamycin (Agent 265) demonstrated significant inhibition of the polyuridylate-directed

synthesis of polyphenylalanine.[1]

Compound
Concentration for ~50%
Inhibition (µg/mL)

Target System

Dealanylascamycin (Agent

265)
~0.04

Cell-free protein synthesis (E.

coli and X. citri)

Ascamycin ~0.04
Cell-free protein synthesis (E.

coli and X. citri)

Table 1: Inhibition of in vitro polyphenylalanine synthesis.[1]

Antibacterial Spectrum
Dealanylascamycin (Agent 265) exhibits a broad spectrum of activity against both Gram-

positive and Gram-negative bacteria. A consolidated table of Minimum Inhibitory Concentration

(MIC) values from a single comprehensive study is not readily available in the reviewed

literature. However, its broad-spectrum nature is consistently reported.[1]
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The following are generalized protocols for key experiments used to elucidate the mechanism

of action of Antibacterial Agent 265. Detailed, step-by-step laboratory procedures are not

available in the public domain literature and would require access to the full-text original

research articles.

Cell-Free Protein Synthesis Inhibition Assay
This assay is fundamental to determining if a compound targets the translational machinery.

Principle: A bacterial cell lysate, containing all the necessary components for transcription and

translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.), is used to synthesize a

reporter protein (e.g., luciferase or a radiolabeled polypeptide like polyphenylalanine) from a

specific template (e.g., polyuridylic acid for polyphenylalanine). The activity of the reporter

protein or the incorporation of radiolabeled amino acids is measured in the presence and

absence of the test compound.

Generalized Protocol:

Preparation of Cell Lysate (e.g., S30 extract from E. coli): Bacterial cells are grown to mid-log

phase, harvested, and lysed. The lysate is then centrifuged to remove cell debris, and the

supernatant (S30 fraction) containing the translational machinery is collected.

Reaction Mixture Preparation: The S30 extract is combined with a buffer containing ATP,

GTP, an energy regenerating system (like creatine phosphate and creatine kinase), a mixture

of amino acids (one of which is radiolabeled, e.g., [14C]-phenylalanine), and the mRNA

template (e.g., polyuridylic acid).

Incubation: The reaction mixtures are incubated with varying concentrations of Antibacterial
Agent 265. Control reactions without the inhibitor are run in parallel.

Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified.

For radiolabeled proteins, this is typically done by precipitating the proteins, collecting them

on a filter, and measuring the incorporated radioactivity using a scintillation counter.

Data Analysis: The percentage of inhibition of protein synthesis is calculated for each

concentration of the agent, and the IC50 value (the concentration at which 50% of protein

synthesis is inhibited) is determined.
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Aminoacyl-tRNA Synthetase (aaRS) Inhibition Assay
This assay specifically investigates the inhibition of the amino acid charging of tRNA.

Principle: The activity of a specific aaRS is measured by quantifying the amount of radiolabeled

amino acid that is attached to its cognate tRNA.

Generalized Protocol:

Enzyme and Substrate Preparation: A purified or partially purified aaRS is used. The

substrates include a specific radiolabeled amino acid (e.g., [14C]-leucine for leucyl-tRNA

synthetase), ATP, and the corresponding purified tRNA.

Reaction Mixture: The enzyme, radiolabeled amino acid, ATP, and tRNA are combined in a

suitable buffer.

Incubation: The reaction is initiated and incubated with and without various concentrations of

Antibacterial Agent 265.

Quantification of Aminoacyl-tRNA: The reaction is stopped, and the charged tRNA is

separated from the free radiolabeled amino acid (e.g., by precipitation with trichloroacetic

acid and collection on a filter). The radioactivity of the aminoacyl-tRNA is then measured.

Data Analysis: The inhibition of aaRS activity is calculated, and kinetic parameters can be

determined to understand the nature of the inhibition (e.g., competitive, non-competitive).
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Caption: Mechanism of action of Antibacterial Agent 265.
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Caption: Logical workflow for determining the mechanism of action.
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Conclusion
Antibacterial Agent 265 (dealanylascamycin) is a potent inhibitor of bacterial protein synthesis

with a broad spectrum of activity. Its mechanism of action is centered on the inhibition of

aminoacyl-tRNA synthetases, which are essential enzymes for the translation process. The

lack of a comprehensive, publicly available dataset of its MIC values against a wide range of

clinical isolates, and the absence of detailed, step-by-step experimental protocols in the

accessible literature, highlight areas for further investigation to fully characterize this promising

antibacterial agent. This guide provides a foundational understanding for researchers and

professionals aiming to explore the therapeutic potential of Agent 265 and similar nucleoside

antibiotics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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